Meropenem sodium

Antimicrobial susceptibility testing Gram-negative infections MIC comparison

Lab teams face inconsistent carbapenem susceptibility testing due to imipenem's rapid agar degradation and DHP-1 instability, which require cilastatin co-formulation. Meropenem sodium (CAS 211238-34-5) resolves these variables for reproducible antimicrobial research. • Extended agar stability >10 days at 4°C with no MIC drift, reducing plate preparation frequency • 4- to 16-fold lower MIC90 against Enterobacteriaceae compared to imipenem; 4-fold superior potency vs P. aeruginosa • DHP-1 stable-eliminates cilastatin confounding; ~57% lower oxidative stress in renal microsome models • Ideal for AST surveillance, β-lactamase inhibitor characterization, and mixed aerobic-anaerobic infection models

Molecular Formula C17H24N3NaO5S
Molecular Weight 405.4 g/mol
CAS No. 211238-34-5
Cat. No. B022135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeropenem sodium
CAS211238-34-5
Synonyms(4R,5S,6S)-3-[[3S,5S)-5-[(Dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Sodium Salt; 
Molecular FormulaC17H24N3NaO5S
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)[O-])C(C)O.[Na+]
InChIInChI=1S/C17H25N3O5S.Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);/q;+1/p-1/t7-,8-,9+,10+,11-,12-;/m1./s1
InChIKeyUBQRNADYCUXRBD-NACOAMSHSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meropenem Sodium Salt Overview


Meropenem Sodium Salt (CAS 211238-34-5), chemically designated as (4R,5S,6S)-3-(((3S,5S)-5-((dimethylamino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, monosodium salt, is a parenteral carbapenem antibiotic with broad-spectrum antibacterial activity [1]. It is the sodium salt formulation of meropenem, possessing a molecular formula of C17H24N3NaO5S and a molecular weight of 405.44 g/mol [2]. Meropenem sodium is characterized by its stability against most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases, and its resistance to hydrolysis by human renal dehydropeptidase-I (DHP-1), which permits administration without a DHP-1 inhibitor [3].

Meropenem Sodium Salt Key Differentiators


Despite belonging to the carbapenem class, meropenem sodium salt (CAS 211238-34-5) exhibits clinically meaningful divergence from other carbapenems such as imipenem, ertapenem, and doripenem in antimicrobial spectrum, DHP-1 stability, renal safety profile, and in vitro potency against critical Gram-negative pathogens [1]. Generic substitution based solely on shared class membership is scientifically unsound; meropenem demonstrates 4- to 16-fold lower MIC90 values against Enterobacteriaceae compared to imipenem [2], maintains clinically useful stability in agar for over 10 days versus imipenem's rapid degradation [3], and can be administered without a DHP-1 inhibitor, unlike imipenem which requires co-formulation with cilastatin [1]. These differential features carry direct implications for laboratory research protocols, clinical formulation design, and therapeutic decision-making, making precise identification and sourcing of meropenem sodium salt (CAS 211238-34-5) essential for reproducible outcomes.

Meropenem Sodium Salt Comparative Evidence


Enterobacteriaceae Potency vs. Imipenem

Meropenem sodium demonstrates significantly greater in vitro potency against Enterobacteriaceae compared to imipenem. In a comparative study of 380 Gram-negative bacilli strains including wild-type and resistant subsets, meropenem and doripenem were consistently more potent than ertapenem or imipenem against Enterobacteriaceae, with meropenem MIC90 values 4- to 16-fold lower than those of imipenem [1]. Specifically, meropenem MIC90 against Enterobacteriaceae ranged from 0.03 mg/L to 0.125 mg/L, whereas imipenem MIC90 values were substantially higher [2].

Antimicrobial susceptibility testing Gram-negative infections MIC comparison

Pseudomonas aeruginosa Activity Advantage

Against Pseudomonas aeruginosa, meropenem sodium exhibits a 4-fold potency advantage over imipenem and an 8-fold advantage over ceftazidime. In a comparative study, meropenem demonstrated an MIC90 of 0.78 mg/L against P. aeruginosa, compared to imipenem's MIC90 of approximately 3.12 mg/L and ceftazidime's MIC90 of approximately 6.25 mg/L [1]. This quantitative differential is corroborated by time-kill studies showing that meropenem is three times more active than imipenem when accounting for actual drug exposure (AUC vs. AUKC analysis), rather than the eightfold difference suggested by MIC ratios alone [2].

Pseudomonas aeruginosa Carbapenem activity MIC comparison

Agar Stability vs. Imipenem

Meropenem sodium exhibits remarkable stability in agar dilution systems, a critical consideration for laboratories conducting susceptibility testing. The geometric mean MIC of six control strains for meropenem remained constant at 0.05 mg/L over 10 days. In stark contrast, the mean MIC for imipenem rose to 0.24 mg/L after only 2 days and further escalated to 3.4 mg/L after 10 days—representing a 68-fold increase from baseline [1].

Antibiotic stability Laboratory methods Agar dilution

Reduced Nephrotoxicity vs. Imipenem/Cilastatin

Meropenem sodium demonstrates a lower nephrotoxic potential compared to imipenem/cilastatin in both rat and human renal cortical tissue. At a concentration of 20 mM, meropenem induced significantly less malondialdehyde (MDA) production (a marker of lipid peroxidation) in human renal cortical slices than imipenem/cilastatin: 49.4 ± 8.7 nmol MDA/g tissue for meropenem versus 68.3 ± 9.9 nmol MDA/g tissue for imipenem/cilastatin (p < 0.001) [1]. In human renal microsomes, the differential was even more pronounced: 2.9 ± 1.0 nmol MDA/mg protein for meropenem versus 6.8 ± 2.2 nmol MDA/mg protein for imipenem/cilastatin (p < 0.001) [1].

Nephrotoxicity Renal safety Oxidative stress

DHP-1 Stability Advantage

Unlike imipenem, which is rapidly degraded by human renal dehydropeptidase-I (DHP-1) and requires co-administration with the DHP-1 inhibitor cilastatin, meropenem sodium is stable against DHP-1 hydrolysis. Under conditions where imipenem retained only 20% residual activity after 90-minute incubation with human DHP-1, meropenem maintained approximately 80% residual activity [1]. This intrinsic stability eliminates the need for a DHP-1 inhibitor in both research and clinical formulations [2].

DHP-1 stability Renal metabolism Formulation

Anaerobic Activity vs. Imipenem

Against 154 clinical isolates of anaerobic bacteria representing 23 species, meropenem demonstrated superior activity compared to imipenem. Meropenem exhibited an MIC50 of 0.25 μg/mL, MIC90 of 1 μg/mL, and 100% of strains were susceptible at the breakpoint of 4 μg/mL. In comparison, imipenem showed an MIC50 of 2 μg/mL and MIC90 of 4 μg/mL, with 10% of strains not inhibited at the 4 μg/mL concentration [1].

Anaerobic bacteria Bacteroides fragilis Susceptibility testing

Meropenem Sodium Salt Applications


Gram-Negative Susceptibility Testing and Surveillance

Meropenem sodium salt is the preferred carbapenem comparator for antimicrobial susceptibility testing of Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp., given its 4- to 16-fold lower MIC90 values against Enterobacteriaceae compared to imipenem [1] and its 4-fold superior potency against P. aeruginosa [2]. Its extended agar stability (>10 days at 4°C with no MIC drift) reduces plate preparation frequency and improves inter-laboratory reproducibility, making it ideal for large-scale surveillance programs and reference laboratory testing [3].

Renal Safety and Toxicology Studies

For in vitro nephrotoxicity assessments using human renal cortical slices or microsomes, meropenem sodium provides a lower baseline of oxidative stress than imipenem/cilastatin (approximately 57% lower MDA production in human renal microsomes) [4]. This differential permits clearer detection of compound-induced renal injury in co-exposure studies and reduces background toxicity in long-term renal cell culture models. Additionally, its DHP-1 stability eliminates the confounding variable of cilastatin in mechanistic toxicology investigations [5].

Polymicrobial and Anaerobic Infection Models

Given its 100% susceptibility rate against anaerobic isolates at the 4 μg/mL breakpoint and 8-fold lower MIC50 against anaerobes compared to imipenem [6], meropenem sodium salt is the optimal carbapenem selection for mixed aerobic-anaerobic infection models, including complicated intra-abdominal infection and diabetic foot infection models. Its broad spectrum against both Gram-negative aerobes and Bacteroides fragilis group organisms supports single-agent coverage in complex microbiological systems.

β-Lactamase Stability and Resistance Mechanism Studies

Meropenem sodium salt maintains potency against Enterobacteriaceae producing AmpC β-lactamases, extended-spectrum β-lactamases (ESBLs), and multiple β-lactamase types (TEM, SHV, CTX-M, OXA, CMY), with MIC values ≤0.016 μg/mL for multi-enzyme-producing Escherichia coli [1]. This stability profile makes it an essential reference compound for characterizing novel β-lactamase inhibitors and evaluating emerging carbapenem resistance mechanisms in molecular microbiology research.

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